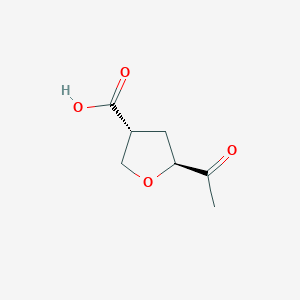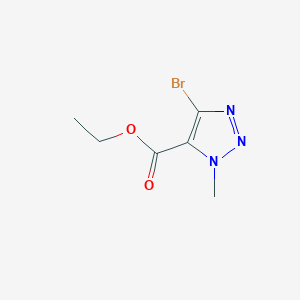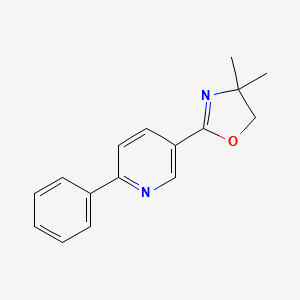
5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of an oxazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-phenylpyridin-3-amine with a suitable diketone in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include:
Temperature: Moderate heating (around 80-120°C)
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Polar solvents like ethanol or acetonitrile
Industrial Production Methods
In an industrial setting, the production of 4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can exhibit different physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-2,2’-bipyridine: A related compound with two pyridine rings, used in coordination chemistry and as a ligand in metal complexes.
4,4-Dimethyl-2-(4-pyridyl)-4,5-dihydrooxazole: A similar oxazole derivative with a different substitution pattern on the pyridine ring.
Uniqueness
4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.
Eigenschaften
CAS-Nummer |
87902-89-4 |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
4,4-dimethyl-2-(6-phenylpyridin-3-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C16H16N2O/c1-16(2)11-19-15(18-16)13-8-9-14(17-10-13)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
FEKGDAPJUXYMTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=CN=C(C=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)


![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide](/img/structure/B12879403.png)

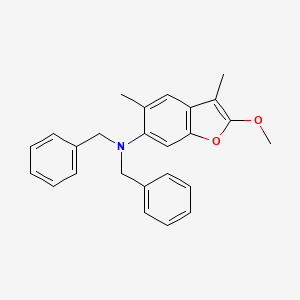
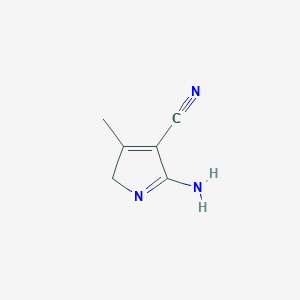
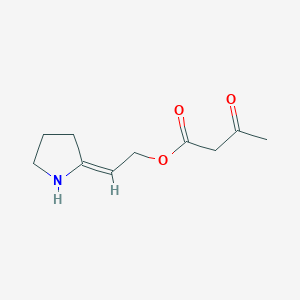

![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)

